1-(5-{2-[(2-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea
Overview
Description
1-(5-{2-[(2-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-(5-{2-[(2-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea involves several steps. The general synthetic route includes the formation of the thiadiazole ring followed by the introduction of the urea moiety. The reaction conditions typically involve the use of reagents such as thiosemicarbazide, substituted benzyl halides, and isocyanates. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
1-(5-{2-[(2-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: The compound has been investigated for its anticancer properties, with studies showing its ability to inhibit the proliferation of cancer cells and induce apoptosis.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(5-{2-[(2-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells. Additionally, it can induce oxidative stress and DNA damage, leading to apoptosis .
Comparison with Similar Compounds
1-(5-{2-[(2-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea can be compared with other thiadiazole derivatives, such as:
1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: Similar in structure but lacks the fluorine atoms, which may affect its biological activity and chemical reactivity.
N-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamide: Contains an indole moiety, which may confer different biological properties and applications.
N-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide: Similar structure but with a chlorine atom instead of fluorine, which may influence its activity against different targets.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[5-[2-[(2-fluorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N4OS2/c23-15-9-11-16(12-10-15)25-21(29)26-22-28-27-20(31-22)17-6-2-4-8-19(17)30-13-14-5-1-3-7-18(14)24/h1-12H,13H2,(H2,25,26,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDESXJPHIXMXAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC=CC=C2C3=NN=C(S3)NC(=O)NC4=CC=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364557 | |
Record name | N-(4-Fluorophenyl)-N'-[5-(2-{[(2-fluorophenyl)methyl]sulfanyl}phenyl)-1,3,4-thiadiazol-2-yl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6371-69-3 | |
Record name | N-(4-Fluorophenyl)-N'-[5-(2-{[(2-fluorophenyl)methyl]sulfanyl}phenyl)-1,3,4-thiadiazol-2-yl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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